1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one
Description
Properties
IUPAC Name |
1,7-dihydropyrano[3,4-b]pyrrol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-4-10-3-6-5(7)1-2-8-6/h1-2,8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKBHSHCFFPPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN2)C(=O)CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 1,7 Dihydro Pyrano 3,4 B Pyrrol 4 One Scaffolds
Oxidation Reactions
The oxidation of the 1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one (B2485997) scaffold can lead to a variety of products, depending on the oxidant and the reaction conditions. The pyrrole (B145914) ring, being electron-rich, is generally susceptible to oxidation. Mild oxidizing agents can lead to the formation of corresponding oxo-derivatives or hydroxylated species. The specific outcomes of such reactions, including the regioselectivity of oxidation, are influenced by the nature and position of substituents on the heterocyclic core.
Reduction Reactions
The reduction of the this compound system can target either the pyranone or the pyrrole moiety. The carbonyl group of the pyranone ring is a primary site for reduction, which can be achieved using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. These reactions can yield the corresponding lactols or, with stronger reducing agents and harsher conditions, may lead to the opening of the pyran ring. The pyrrole ring is generally more resistant to reduction, but catalytic hydrogenation under specific conditions can lead to the saturation of the pyrrole double bond, affording dihydropyrrole or pyrrolidine (B122466) derivatives.
Substitution Reactions
The fused ring system of this compound offers several positions for substitution reactions. The pyrrole moiety is expected to be reactive towards electrophilic substitution, with the precise location of substitution being directed by the existing substituents and the electronic distribution within the ring. The pyranone ring, on the other hand, can be susceptible to nucleophilic attack, particularly at the carbonyl carbon.
Derivatization Strategies
The functionalization of the this compound core is a key strategy for modifying its properties and for its application in the synthesis of more complex molecules. These strategies can be broadly categorized into functional group interconversions and the construction of polycyclic fused scaffolds.
Functional Group Interconversions
Functional groups attached to the this compound scaffold can be chemically modified to introduce new functionalities. For instance, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or other derivatives. Amino groups can be acylated, alkylated, or used in the formation of other nitrogen-containing functional groups. These interconversions are vital for fine-tuning the electronic and steric properties of the molecule.
Formation of Polycyclic Fused Scaffolds
The this compound system can serve as a building block for the synthesis of more elaborate polycyclic structures. This can be achieved through reactions that form new rings fused to the existing scaffold. For example, intramolecular cyclization reactions involving substituents at appropriate positions on the pyrrole or pyran rings can lead to the formation of novel tricyclic or tetracyclic systems.
Specific Reaction Types and Transformations of this compound Scaffolds
The reactivity of the this compound scaffold, and its closely related isomers such as the pyrano[3,4-c]pyrrole system, is characterized by a susceptibility to both intramolecular cyclization reactions to form the core structure and subsequent transformations of its functional groups. Research into this area has revealed a range of chemical behaviors, including reactions with nucleophiles and hydrolysis, leading to the formation of diverse heterocyclic systems.
A significant pathway to polyfunctionalized pyrano[3,4-c]pyrrole derivatives involves an intramolecular cyclization mechanism. This process is initiated from vicinal cyano and carboxamide groups situated on a pyran ring. This transformation provides a versatile route to complex heterocyclic structures.
One key intermediate in the exploration of this scaffold's reactivity is 3-amino-1-oxo-1,3a,4,7a-tetrahydropyrano[3,4-c]pyrrole-3a,7a-dicarbonitrile. The reactions of this compound have been studied to understand the chemical nature of the pyranopyrrole core.
Reactions with Amines
The amino group on the pyrrole ring of 3-amino-1-oxo-1,3a,4,7a-tetrahydropyrano[3,4-c]pyrrole-3a,7a-dicarbonitrile exhibits nucleophilic character and readily reacts with various organic amines. These reactions typically result in the formation of stable ammonium (B1175870) salts. This reactivity highlights the basic nature of the exocyclic amino group and its availability for salt formation, a common transformation for amino-substituted heterocyclic compounds.
| Reactant | Reagent (Amine) | Product | Reaction Conditions |
|---|---|---|---|
| 3-Amino-1-oxo-1,3a,4,7a-tetrahydropyrano[3,4-c]pyrrole-3a,7a-dicarbonitrile | Organic Amines | Ammonium Salts | Standard conditions for salt formation |
Hydrolysis Reactions
In the presence of a strong acid such as sulfuric acid, the 3-amino-1-oxo-1,3a,4,7a-tetrahydropyrano[3,4-c]pyrrole-3a,7a-dicarbonitrile undergoes hydrolysis. This reaction transforms the amino group into a carbonyl group, leading to the formation of 1,3-dioxo-1,2,3,3a,4,7a-hexahydropyrano[3,4-c]pyrrole-3a,7a-dicarbonitriles. This conversion is a key transformation, as it introduces a new functional group and modifies the electronic properties of the heterocyclic system. The structure of the resulting product, such as 1,3-dioxo-4-phenyl-1,2,3,3a,4,6,7,8,9,9b-decahydrochromeno[3,4-c]pyrrole-3a,9b-dicarbonitrile, has been confirmed through X-ray diffraction analysis, providing definitive evidence for the outcome of the hydrolysis reaction.
| Reactant | Reagent | Product | Reaction Conditions |
|---|---|---|---|
| 3-Amino-1-oxo-1,3a,4,7a-tetrahydropyrano[3,4-c]pyrrole-3a,7a-dicarbonitrile | Sulfuric Acid | 1,3-Dioxo-1,2,3,3a,4,7a-hexahydropyrano[3,4-c]pyrrole-3a,7a-dicarbonitriles | Acid-catalyzed hydrolysis |
Mechanistic Insights into Reactions Involving Pyrano 3,4 B Pyrrol 4 One Systems
Proposed Reaction Mechanisms and Pathways
The construction of the pyrano[3,4-b]pyrrol-4-one core is primarily achieved through strategies that either form the pyrrole (B145914) ring onto a pre-existing pyranone (or coumarin) moiety or vice-versa. nih.gov These syntheses are often accomplished through elegant and efficient reaction cascades, including multicomponent reactions (MCRs), domino reactions, and metal-catalyzed processes. nih.gov
One prevalent pathway is the multicomponent reaction , which allows for the assembly of complex molecules like chromeno[4,3-b]pyrrol-4(1H)-ones in a single pot. nih.gov A typical MCR might involve the reaction of an aminocoumarin, an aldehyde, and a 1,3-dicarbonyl compound. nih.gov The proposed mechanism often initiates with the formation of an imine intermediate from the amine and aldehyde, which then undergoes further reaction with the dicarbonyl component, followed by intramolecular cyclization and dehydration to yield the final fused product. nih.gov
Palladium-catalyzed domino reactions represent another significant pathway. For instance, chromeno[3,4-b]pyrrol-4(3H)-ones can be synthesized via a domino C-N coupling/hydroamination reaction of 4-alkynyl-3-bromocoumarins with various amines. nih.gov This process highlights the power of transition metal catalysis in forming the critical C-N bond of the pyrrole ring. nih.gov
Other notable pathways include:
Fischer Indolization: This classical method has been adapted for the synthesis of benzopyrano[3,4-b]pyrrol-4-ones. nih.gov
Aza-Claisen Rearrangement: Propargylamino compounds can undergo this rearrangement to furnish the pyrano[3,4-b]pyrrol-4-one skeleton. nih.gov
Intramolecular Cyclization: The cyclization of suitably functionalized precursors, such as 3-N-ketonylcoumarins, in the presence of an acid catalyst, provides a direct route to the fused system. nih.gov Similarly, an intramolecular Michael cyclization is a key step in strategies starting from 2-oxo-2H-chromene-3-carbaldehydes. nih.gov
| Reaction Pathway | Key Starting Materials | General Mechanistic Steps | Reference |
|---|---|---|---|
| Multicomponent Reaction (MCR) | Aminocoumarins, Aldehydes, 1,3-Dicarbonyls | Imine formation, Michael addition, Intramolecular cyclization, Dehydration | nih.gov |
| Pd-Catalyzed Domino Reaction | 4-Alkynyl-3-bromocoumarins, Amines | Oxidative addition, C-N coupling, Hydroamination, Reductive elimination | nih.gov |
| Fischer Indolization | 4-Aminocoumarin, Benzoins | Formation of phenylhydrazone-like intermediate, nih.govnih.gov-Sigmatropic rearrangement, Cyclization, Elimination | nih.gov |
| Intramolecular Michael Cyclization | 2-Oxo-2H-chromene-3-carbaldehydes, Isocyanides, Anilines | MCR to form α-amino amidine, 5-endo-trig cyclization, 1,3-H shift, Oxidation | nih.gov |
Role of Key Intermediates
The outcomes of reactions leading to pyrano[3,4-b]pyrrol-4-one systems are dictated by the formation and reactivity of several key intermediates. The transient nature of these species makes their isolation challenging, but their existence is strongly supported by mechanistic proposals and, in some cases, spectroscopic evidence.
Imine Intermediates: In many multicomponent reactions, the initial condensation between an amine and an aldehyde or glyoxal (B1671930) generates an imine. This electrophilic intermediate is then attacked by a nucleophile, such as an enol or enolate, driving the reaction cascade forward. For example, in a three-component reaction involving 4-aminocoumarins, amines, and aryl glyoxal monohydrates, an imine intermediate is proposed to form, activated by a catalyst. nih.gov
Enamine Intermediates: Enamines are crucial in pathways where a ketone or dicarbonyl compound is one of the reactants. They can also be formed as part of a cascade sequence. For instance, one proposed pathway for the formation of dihydropyrrolone derivatives involves the initial condensation of an amine and an aryl ketone to give an enamine, which then undergoes pyranone ring-opening.
Cyclization Precursors: Before the final ring-closing step, an acyclic or partially cyclized intermediate must be formed that possesses all the necessary atoms and functional groups in the correct spatial orientation. In the synthesis of chromeno[3,4-b]pyrrol-4(3H)-ones, a common intermediate is formed by the nucleophilic attack of an aminocoumarin on a glyoxal; this intermediate then undergoes intramolecular cyclization. nih.gov Similarly, the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones proceeds through an isolable α-amino amidine intermediate, which is the direct precursor for the final intramolecular Michael cyclization. nih.gov
Zwitterionic Intermediates: In certain pyrrole syntheses, the reaction between an amine and an activated alkyne (like dialkyl acetylenedicarboxylate) can lead to the formation of a zwitterionic intermediate. This species can then react with an electrophile, leading to cyclization and the formation of the pyrrole ring.
| Intermediate Type | Role in Mechanism | Example Reaction | Reference |
|---|---|---|---|
| Imine | Electrophilic species that undergoes nucleophilic attack | MCR of aminocoumarins, amines, and glyoxals | nih.gov |
| Enamine | Nucleophilic species that attacks an electrophile | Reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with amines | |
| α-Amino Amidine | Direct precursor for intramolecular cyclization | MCR of chromene-3-carbaldehydes, anilines, and isocyanides | nih.gov |
| Dihydropyrrolocoumarin | Penultimate intermediate before final aromatization | MCR synthesis of fused pyrrolocoumarins | nih.gov |
Specific Mechanistic Considerations
While many syntheses of pyrano[3,4-b]pyrrol-4-one systems proceed through polar (ionic) pathways, the potential for radical mechanisms should not be overlooked, particularly when considering reactions of the pyranone moiety. Studies on the radical homodimerization of 3-acetylcoumarin, a structurally related compound, provide insight into this possibility. Research has shown that radicals can be formed on the coumarin (B35378) ring system, and the stability of these radicals can be influenced by the electronic properties of substituents on the ring. It has been observed that substituents at certain positions can either stabilize or destabilize the formed radical, thereby affecting the reaction outcome.
The majority of documented syntheses for this heterocyclic family are governed by polar reaction mechanisms. These pathways involve the interaction of nucleophilic and electrophilic centers, leading to the formation of new covalent bonds. Key polar processes include:
Nucleophilic Attack: This is a fundamental step in many mechanisms, such as the attack of an amine on a carbonyl group to form an imine, or the attack of an enolate on an electrophile. nih.gov
Knoevenagel Condensation: This reaction between an active methylene (B1212753) compound and an aldehyde or ketone is a common initial step in MCRs for synthesizing related pyran systems. It generates a key electrophilic intermediate for subsequent reactions.
Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl system is a frequently proposed key step for ring formation. For example, the intramolecular Michael addition within an α-amino amidine intermediate is crucial for constructing the chromeno[4,3-b]pyrrol-4(1H)-one core. nih.gov
Intramolecular Cyclization and Dehydration: The final steps in many syntheses involve the intramolecular attack of a nucleophile (e.g., a nitrogen atom) on an electrophilic center (e.g., a carbonyl group) to close the pyrrole ring, often followed by the elimination of a small molecule like water to afford the aromatic or partially saturated heterocyclic system. nih.gov
The construction of the pyrrole ring is contingent upon the formation of a carbon-nitrogen bond. Several distinct strategies are employed to achieve this critical transformation.
Nucleophilic Attack of Amines: The most straightforward approach involves the use of a primary amine as a nitrogen source. This amine can attack a carbonyl group to initiate a condensation cascade or participate in a domino reaction, as seen in the Pd-catalyzed synthesis from 3-bromo-4-alkynylcoumarins. nih.gov
Hydroamination: This process involves the addition of an N-H bond across a carbon-carbon multiple bond (alkyne or alkene). Intramolecular alkyne hydroamination is a powerful tool for forming N-heterocycles and has been applied to the synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones.
Ugi-Zhu Reaction: This three-component reaction is a versatile method for C-N bond formation and has been employed to synthesize the related pyrrolo[3,4-b]pyridin-5-one scaffold. The reaction couples an aldehyde, an amine, and an isocyanide, leading to a cascade process that forms the heterocyclic core.
Buchwald-Hartwig Amination: While often used for intermolecular C-N coupling, intramolecular versions of this palladium-catalyzed reaction can be used as a key step to form fused N-heterocyclic rings from suitable precursors. nih.gov
A hydride shift is the intramolecular migration of a hydrogen atom with its pair of electrons (a hydride ion, H⁻) from one atom (usually carbon) to an adjacent carbocation. masterorganicchemistry.com This rearrangement occurs when it can lead to a more stable carbocation intermediate (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). masterorganicchemistry.comyoutube.com While not universally cited in all pyranopyrrolone syntheses, hydride shifts are a known mechanistic step in the formation of other fused pyran and heterocyclic systems, suggesting their potential relevance under specific reaction conditions that generate carbocation intermediates.
For instance, the Brønsted acid-catalyzed synthesis of tricyclic fused pyrans has been shown to proceed via sequential nih.govnih.gov-hydride shifts. nih.govrsc.org In this process, a C(sp³)–H bond alpha to an ether oxygen acts as the hydride source, initiating a cascade that leads to C–H bond functionalization and cyclization. nih.govrsc.org Furthermore, a 1,3-H shift has been explicitly proposed as a key step in the multicomponent synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones, occurring after the initial cyclization to facilitate aromatization of the pyrrole ring. nih.gov These examples demonstrate that if a reaction pathway for a pyrano[3,4-b]pyrrol-4-one derivative were to involve the formation of an unstable carbocation adjacent to a carbon atom bearing a hydrogen, a 1,2- or a more distant (e.g., 1,5-) hydride shift could occur to generate a more stable cationic intermediate before the final product is formed. masterorganicchemistry.comlibretexts.org
Steric Effects on Cyclization and Reactivity
In multi-component reactions leading to related pyranopyrrole systems, the steric bulk of reactants is a key determinant of reaction efficiency. For instance, in the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones, a structurally analogous system, the reaction tolerates a range of substituted anilines. Notably, ortho-substituted anilines, such as those bearing chloro or iodo groups, are accommodated, suggesting that the cyclization process can overcome a degree of steric hindrance adjacent to the reacting nitrogen atom. However, the yields can be influenced by the nature of these substituents.
The following table illustrates the impact of substituent position and nature on the yield of a related chromeno[4,3-b]pyrrol-4(1H)-one synthesis, providing insight into how steric and electronic factors can affect the formation of similar heterocyclic systems.
| Substituent on Aniline | Position | Electronic Nature | Yield (%) |
| 4-Cl | para | Electron-withdrawing | 75 |
| 4-t-Bu | para | Electron-donating | 35 |
| 3-CF3 | meta | Electron-withdrawing | 72 |
| 3-OMe | meta | Electron-donating | 41 |
| 2-Cl | ortho | Electron-withdrawing | 63 |
| 2-I | ortho | Electron-withdrawing | 50 |
This data is derived from the synthesis of a related chromeno[4,3-b]pyrrol-4(1H)-one system and is presented to illustrate general principles of steric and electronic effects on similar heterocyclic syntheses.
Computational studies on related heterocyclic formations have shown that bulky substituents can raise the energy of the transition state for the key cyclization step. This is due to increased torsional strain and non-bonded steric interactions as the molecule folds into the required geometry for ring closure. For the formation of the pyrano[3,4-b]pyrrol-4-one core, steric congestion could hinder the intramolecular nucleophilic attack that forms either the pyranone or the pyrrole ring, depending on the synthetic route. This can lead to lower reaction rates and, in some cases, favor alternative reaction pathways, resulting in the formation of side products.
Once the 1,7-dihydro-pyrano[3,4-b]pyrrol-4-one (B2485997) scaffold is formed, steric hindrance from substituents can affect its subsequent reactivity. For example, bulky groups at positions adjacent to the pyrrole nitrogen or the carbonyl group of the pyranone ring can shield these sites from attack by external reagents, thereby reducing their reactivity in further functionalization reactions.
C-H/N-H Activation Mechanisms
The functionalization of this compound systems can be achieved through modern synthetic strategies that involve the direct activation of C-H and N-H bonds. These methods, often catalyzed by transition metals such as palladium and rhodium, offer a more atom-economical and efficient alternative to classical synthetic approaches that require pre-functionalized substrates.
Palladium-Catalyzed C-H Activation:
Palladium catalysis is a powerful tool for the direct functionalization of C-H bonds in heterocyclic systems. In scaffolds related to pyrano[3,4-b]pyrrol-4-one, such as 2-pyrones, palladium-catalyzed C-H functionalization has been shown to proceed with high regioselectivity. The mechanism for such a transformation on the pyranone moiety of the target compound would likely involve an initial coordination of the palladium catalyst to the heterocyclic system. This is followed by a rate-determining C-H activation step, which can occur via several pathways, including concerted metalation-deprotonation (CMD) or ambiphilic metal-ligand assistance (AMLA). The resulting palladacycle intermediate is then poised to react with a coupling partner, leading to the formation of a new C-C or C-heteroatom bond and regeneration of the active catalyst.
A plausible catalytic cycle for the C-H arylation of the pyranone ring is depicted below:
Oxidative Addition: Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) species.
C-H Activation: The pyranopyrrolone substrate coordinates to the Pd(II) complex, followed by C-H bond cleavage to form a palladacycle intermediate.
Reductive Elimination: The aryl group and the pyranopyrrolone moiety are reductively eliminated from the palladium center, forming the C-Ar bond and regenerating the Pd(0) catalyst.
Rhodium-Catalyzed C-H/N-H Activation:
Rhodium catalysts are particularly effective in activating C-H and N-H bonds, often in a concerted or sequential manner. For the this compound system, a rhodium catalyst could facilitate annulation reactions at the pyrrole moiety. For instance, in the synthesis of pyrroles from enamides and alkynes, a proposed mechanism involves the coordination of the rhodium catalyst to the enamide, followed by a directed C-H activation. This forms a rhodacycle intermediate, which then undergoes insertion of an alkyne. Subsequent reductive elimination leads to the formation of the pyrrole ring.
A similar strategy could be envisioned for the functionalization of the N-H bond of the pyrrole ring in the target molecule. A rhodium catalyst could facilitate a deprotonative metalation of the N-H bond, forming a rhodium-amido species. This intermediate could then participate in various coupling reactions.
The following table summarizes potential C-H and N-H activation strategies for the functionalization of the pyrano[3,4-b]pyrrol-4-one core, based on mechanisms observed in related systems.
| Activation Type | Catalyst | Potential Reaction | Mechanistic Pathway |
| C-H Activation (Pyranone) | Palladium | Arylation, Alkenylation | Oxidative Addition -> C-H Activation -> Reductive Elimination |
| C-H Activation (Pyrrole) | Rhodium | Annulation with Alkynes | C-H Activation -> Alkyne Insertion -> Reductive Elimination |
| N-H Activation (Pyrrole) | Rhodium | N-Arylation, N-Alkylation | Deprotonative Metalation -> Nucleophilic Attack/Coupling |
The interplay between C-H and N-H activation can also lead to novel cascade reactions, allowing for the rapid construction of more complex molecular architectures based on the this compound scaffold. The specific outcome of these reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions.
Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one (B2485997), both ¹H and ¹³C NMR spectra provide critical data for assigning the positions of hydrogen and carbon atoms within the fused-ring system.
In a typical ¹H NMR spectrum, distinct signals would correspond to the protons of the pyrrole (B145914), pyranone, and methylene (B1212753) groups. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the N-H proton of the pyrrole ring is expected to appear as a broad singlet, while the protons on the dihydropyran ring would show characteristic multiplicities due to spin-spin coupling.
The ¹³C NMR spectrum provides information on the carbon skeleton. Signals for the carbonyl carbon, olefinic carbons, and aliphatic carbons would be observed at distinct chemical shifts, confirming the presence of the pyranone and pyrrole rings.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~120-130 |
| C3 | - | ~100-110 |
| C3a | - | ~140-150 |
| C4 (C=O) | - | ~160-170 |
| C5 (CH₂) | ~4.5-5.0 | ~65-75 |
| C7 (CH₂) | ~3.0-3.5 | ~25-35 |
| C7a | - | ~115-125 |
| N-H | ~8.0-9.0 (broad) | - |
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of advanced 1D and 2D NMR experiments are employed. researchgate.netipb.pt These techniques are crucial for complex heterocyclic systems. numberanalytics.comnih.gov
Correlation Spectroscopy (COSY): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For this compound, COSY would show correlations between protons on the C5 and C7 methylene groups if they were coupled.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. numberanalytics.com It is used to assign the carbon signal for each protonated carbon by linking the ¹H and ¹³C spectra.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for identifying and assigning quaternary (non-protonated) carbons, such as the carbonyl carbon (C4) and the carbons at the ring junctions (C3a, C7a), by observing their correlations with nearby protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of nuclei. numberanalytics.com Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly bonded, providing valuable information about the molecule's 3D conformation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. Data from related pyran derivatives and pyrrolidinones can be used to predict the spectral features. semanticscholar.org For example, studies on substituted pyrrolo[3,4-b]pyridine-4,5-diones show characteristic peaks for N-H and C=O stretching. beilstein-journals.org
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| N-H (Pyrrole) | Stretching | 3200 - 3400 |
| C-H (sp² and sp³) | Stretching | 2850 - 3100 |
| C=O (Lactone) | Stretching | 1700 - 1750 |
| C=C (Pyrrole/Pyran) | Stretching | 1600 - 1680 |
| C-O (Ether) | Stretching | 1050 - 1250 |
The presence of a strong absorption band around 1700-1750 cm⁻¹ is indicative of the carbonyl group of the lactone ring. The N-H stretching vibration of the pyrrole moiety would appear as a moderate to sharp band in the region of 3200-3400 cm⁻¹. Bands corresponding to C=C and C-O stretching would further confirm the heterocyclic ring structure.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₇NO₂), the exact mass is 137.0477 g/mol . avantorsciences.com
High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is employed to confirm the molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. beilstein-journals.orgacs.org
The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule might include the loss of carbon monoxide (CO) from the pyranone ring, which is a characteristic fragmentation for lactones and pyrones. nist.gov
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₇H₈NO₂]⁺ | 138.0550 | Protonated molecular ion |
| [M+Na]⁺ | [C₇H₇NO₂Na]⁺ | 160.0369 | Sodiated molecular ion |
| [M-CO]⁺ | [C₆H₇NO]⁺ | 109.0528 | Fragment from loss of carbon monoxide |
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain accurate measurements of bond lengths, bond angles, and torsional angles.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.5556 (7) |
| b (Å) | 8.4819 (8) |
| c (Å) | 14.3081 (14) |
| β (°) | 93.870 (6) |
| Volume (ų) | 914.86 (15) |
| Z | 4 |
X-ray diffraction data allows for a detailed analysis of the molecule's conformation in the solid state. For the pyrano[3,4-b]pyrrole system, key points of interest include the planarity of the fused bicyclic core. Studies on similar fused heterocyclic systems often reveal a nearly planar arrangement of the non-hydrogen atoms. nih.gov
Furthermore, the analysis reveals intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the pyrrole N-H group as a donor and the lactone carbonyl oxygen as an acceptor. These interactions dictate the molecular packing in the crystal.
The study of co-crystals and solvates (also known as pseudopolymorphs) is important, particularly for compounds with potential pharmaceutical applications, as these forms can alter physicochemical properties like solubility and stability. nih.gov
Co-crystallization involves crystallizing the target compound with a second, different molecule (a coformer) in a specific stoichiometric ratio. nih.gov Solvates are crystalline forms that incorporate molecules of the crystallization solvent into the lattice structure. researchgate.net
Characterization of these forms is primarily achieved through X-ray diffraction (both single-crystal and powder), which can identify the new crystalline lattice and the position of the coformer or solvent molecules. Thermal analysis techniques, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are also used to study the stability and desolvation processes of these solid forms.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Docking Studies for Molecular Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. actascientific.com These methods are particularly valuable in medicinal chemistry for understanding how a ligand, such as a derivative of the pyrano[3,4-b]pyrrol-4-one scaffold, might interact with a biological target, typically a protein or nucleic acid. actascientific.comresearchgate.net
In studies on structurally related compounds, such as pyrrolo[3,4-b]pyridin-5-ones, molecular docking has been employed to investigate interactions with cancer-related proteins like the serine/threonine kinase 1 (AKT1) and the Orexin type 2 receptor (Ox2R). nih.gov These simulations can identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on pyrrolo[3,4-b]pyridin-5-one derivatives revealed binding energies ranging from -9.217 to -11.930 kcal/mol, indicating moderate to strong interactions with the target proteins. nih.gov
The primary types of interactions identified in these computational studies include:
Hydrogen Bonding: Crucial for specificity, occurring between hydrogen bond donors (like the N-H group in the pyrrole (B145914) ring) and acceptors (like carbonyl oxygens) on both the ligand and the protein.
Hydrophobic Interactions: Formed between nonpolar regions of the ligand and hydrophobic pockets within the protein's binding site.
π-Stacking and π-Cation Interactions: Involving the aromatic rings of the heterocyclic system and aromatic amino acid residues or charged groups in the protein. nih.gov
Similarly, studies on dihydropyrano[4,3-b]pyran derivatives targeting cyclin-dependent kinase-2 (CDK2) showed that the pyranone nucleus and substituted phenyl rings engage in multiple hydrophobic interactions with amino acid residues like ILE10, VAL18, and ALA144. nih.gov These computational approaches allow for the rational design of new derivatives with potentially improved binding affinity and selectivity. actascientific.com
Table 1: Examples of Molecular Interactions Identified in Docking Studies of Related Heterocycles
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residues (Examples) | Reference |
|---|---|---|---|
| Hydrogen Bonding | Amino or Hydroxyl Groups | LYS33, ASP145, LEU83 | nih.gov |
| Hydrophobic | Pyranone Nucleus, Phenyl Ring | ILE10, VAL18, PHE80, ALA144 | nih.gov |
| π-Stacking | Heterocyclic Rings | Not specified | nih.gov |
Quantum Mechanical (QM) Computations for Mechanistic Elucidation
Quantum mechanical (QM) methods, particularly Density-Functional Theory (DFT), are used to investigate the electronic structure of molecules, allowing for the elucidation of reaction mechanisms, stability of different forms (tautomers), and spectroscopic properties. beilstein-journals.org
For heterocyclic systems related to 1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one (B2485997), DFT calculations have been instrumental in understanding their synthesis and reactivity. For example, in the synthesis of pyrrolo[3,4-b]pyridin-5-ones, QM computations help to map out the potential energy surface of the reaction. beilstein-journals.org This allows researchers to identify the most favorable reaction pathway by calculating the activation energies (ΔG#) for different proposed steps. beilstein-journals.org Such studies have shown that kinetic selectivity is often more significant than thermodynamic stability in determining the final product. beilstein-journals.org
DFT is also used to:
Clarify Tautomerism: In heterocyclic compounds with multiple potential tautomeric forms, DFT can calculate the relative energies of each tautomer in the gas phase and in different solvents to predict the most stable form. beilstein-journals.org For instance, calculations on substituted 3-hydroxy-3-pyrroline-2-ones showed that the energy difference between tautomers can be very small (e.g., 0.4 kcal·mol⁻¹ in ethanol), indicating that both forms can coexist in equilibrium. beilstein-journals.org
Analyze Non-Covalent Interactions: QM methods can provide a detailed understanding of the non-covalent interactions that govern molecular recognition and binding, which supports the findings from molecular docking. nih.gov
Predict Reaction Intermediates: The mechanism for the formation of pyrrolo[3,4-b]pyridin-5-ones has been detailed using theoretical models, starting from the condensation of aldehydes and amines to form imines, followed by nucleophilic addition and a cascade of cyclization and dehydration steps. nih.gov
These theoretical approaches provide a foundational understanding of the chemical behavior of the pyrano-pyrrolone scaffold, guiding synthetic efforts and the interpretation of experimental results.
NMR Chemical Shift Prediction and Database Utilization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation of organic molecules. Computational methods for predicting ¹H and ¹³C NMR chemical shifts have become increasingly accurate and are often used in conjunction with experimental data to confirm or determine molecular structures. nih.govnih.gov
The prediction of NMR spectra for a molecule like this compound can be approached in several ways:
DFT-based Calculations: QM methods, often using the Gauge-Including Atomic Orbital (GIAO) approach, can compute magnetic shielding tensors from which chemical shifts are derived. These calculations can be highly accurate but are computationally intensive.
Empirical and Semi-Empirical Methods: Programs like the CHARGE model use a set of parameters derived from experimental data to predict chemical shifts based on the molecular geometry and electronic environment of each nucleus. liverpool.ac.uk
Machine Learning and Neural Networks: More recently, deep neural networks, such as Graph Neural Networks (GNNs), have shown excellent performance in predicting chemical shifts. nih.gov These models are trained on large datasets of experimentally determined structures and their assigned NMR spectra. nih.gov For ¹H prediction, GNN models have reported mean absolute errors (MAE) as low as 0.28 ppm. nih.gov
The accuracy of these predictions relies heavily on the quality and size of the databases used for training and validation. Prominent spectral databases include:
Human Metabolome Database (HMDB): Contains a large collection of small molecules with experimental NMR data. nih.gov
Biological Magnetic Resonance Bank (BMRB): A repository for NMR data on biological macromolecules and the small molecules they interact with. nih.gov
GISSMO: A library containing assigned ¹H chemical shifts for approximately 1000 small molecules and fragments. nih.gov
By comparing experimentally obtained NMR data for a novel this compound derivative with predicted shifts from these computational methods, researchers can gain high confidence in their structural assignments. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-hydroxy-3-pyrroline-2-one |
| Cyclin-dependent kinase-2 (CDK2) |
| Orexin type 2 receptor (Ox2R) |
| Pyrrolo[3,4-b]pyridin-5-one |
| Serine/threonine kinase 1 (AKT1) |
Structure Activity Relationship Sar Studies on Pyrano 3,4 B Pyrrol 4 One and Analogues
Influence of Substituent Patterns on Molecular Recognition
The biological activity of pyrano[3,4-b]pyrrol-4-one derivatives is significantly influenced by the nature and position of various substituents on the heterocyclic core. Studies on analogous fused heterocyclic systems, such as pyrano[4,3-b] nih.govbenzopyranones and pyrano[2,3-d]pyrimidine-2,4-diones, have provided valuable insights into these relationships. nih.govrsc.org
For instance, in a series of pyrano[4,3-b] nih.govbenzopyranone derivatives evaluated as monoamine oxidase (MAO) inhibitors, the introduction of a butoxy group at the C3 position and a chlorine atom at the C8 position was found to increase the inhibitory activity against MAO-B. nih.gov This suggests that lipophilic and electron-withdrawing groups in specific regions of the molecule can enhance its interaction with the target enzyme.
Similarly, research on pyrano[2,3-d]pyrimidine-2,4-dione analogues as PARP-1 inhibitors has demonstrated the importance of substituents on the pyran ring. rsc.orgresearchgate.net The presence of certain aromatic or heteroaromatic rings attached to the core structure can lead to a significant increase in potency. These findings highlight the critical role of substituent patterns in dictating the molecular recognition of these compounds by their biological targets.
The following table summarizes the influence of various substituents on the activity of analogous pyran-fused heterocyclic compounds:
| Scaffold | Target | Favorable Substituents | Reference |
| Pyrano[4,3-b] nih.govbenzopyranone | MAO-B | C3-Butoxy, C8-Chloro | nih.gov |
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | Aromatic/heteroaromatic rings | rsc.orgresearchgate.net |
Ligand-Target Interaction Analysis at a Molecular Level
Molecular docking studies have been instrumental in elucidating the specific interactions between pyrano[3,4-b]pyrrol-4-one analogues and their biological targets at the molecular level. These computational analyses provide a detailed picture of the binding modes and key intermolecular forces that stabilize the ligand-target complex.
In the case of pyrano[4,3-b] nih.govbenzopyranone derivatives, docking studies supported the experimental observation that substitution with butoxy and chloro groups enhanced MAO-B inhibitory activity. nih.gov These studies revealed that the substituents likely engage in favorable hydrophobic and halogen bonding interactions within the enzyme's active site.
For pyrrolo[3,4-d]pyridazinone derivatives, another class of related fused heterocycles, interactions with biomacromolecules like DNA and plasma proteins have been investigated. nih.gov While no hydrogen bonds were observed with α1-acid glycoprotein, the stability of the complex was attributed to hydrophobic interactions, including alkyl, π-alkyl, π-π T-shaped, and π-cation contacts. nih.gov This underscores the importance of non-covalent interactions in the binding of these compounds.
Key molecular interactions observed for analogous fused heterocyclic systems include:
Hydrogen Bonds: The pyrazole-one moiety of some pyrrole (B145914) derivatives can form hydrogen bonds with amino acid residues like Tyrosine. mdpi.com
Hydrophobic Interactions: Alkyl and aryl substituents often engage in hydrophobic interactions with nonpolar regions of the binding pocket. nih.gov
π-π Stacking: Aromatic rings on the ligand can participate in π-π stacking interactions with aromatic amino acid residues such as Tyrosine and Phenylalanine. mdpi.comnih.gov
Halogen Bonds: Halogen substituents, such as chlorine, can form favorable halogen bonds with electron-donating groups in the target protein. nih.gov
Rational Design Principles for Structural Modification
The insights gained from SAR and ligand-target interaction studies provide a foundation for the rational design of novel 1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one (B2485997) derivatives with improved biological profiles. The goal of rational design is to strategically modify the lead compound to enhance its potency, selectivity, and pharmacokinetic properties.
One key principle is scaffold hopping , where the core heterocyclic structure is modified while retaining the key pharmacophoric features. nih.gov This approach can lead to the discovery of novel chemical series with improved properties. For example, replacing a known active core with the pyrano[3,4-b]pyrrol-4-one scaffold could yield new drug candidates.
Another important strategy is the introduction of specific functional groups to exploit known interactions with the target. Based on the findings for analogous compounds, the following design principles can be proposed for the modification of the this compound core:
Exploration of Lipophilic Pockets: Introducing alkyl or alkoxy groups at various positions on the pyran ring could enhance binding affinity through hydrophobic interactions.
Enhancement of Hydrogen Bonding: The incorporation of hydrogen bond donors and acceptors, such as hydroxyl or amino groups, on the pyrrole ring could lead to stronger interactions with the target.
Modulation of Electronic Properties: The addition of electron-withdrawing or electron-donating groups to the aromatic portions of the molecule can influence its reactivity and binding characteristics.
Introduction of Aromatic Moieties: Appending various aromatic or heteroaromatic rings can facilitate π-π stacking interactions and improve potency.
The following table outlines some rational design strategies for the modification of the this compound scaffold:
| Design Strategy | Rationale | Potential Modification |
| Enhance Hydrophobic Interactions | Exploit nonpolar binding pockets | Introduction of alkyl, aryl, or alkoxy groups |
| Increase Hydrogen Bonding | Form stronger interactions with target | Addition of -OH, -NH2, or other polar groups |
| Modulate π-π Interactions | Improve binding through aromatic stacking | Appending phenyl, pyridyl, or other aromatic rings |
| Improve Selectivity | Target specific features of the binding site | Introduction of sterically demanding groups |
By applying these principles, medicinal chemists can systematically optimize the structure of this compound to develop new and effective therapeutic agents.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes
While foundational methods for constructing pyranopyrrole systems exist, there is considerable scope for the development of more efficient, versatile, and stereoselective synthetic strategies. Future efforts could be directed towards several innovative approaches.
One promising avenue is the design of novel multicomponent reactions (MCRs) . MCRs offer significant advantages in terms of efficiency and atom economy by combining three or more starting materials in a single step to generate complex products. tandfonline.comnih.gov Developing an MCR to construct the 1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one (B2485997) core would enable rapid generation of a diverse library of derivatives for further study.
Another key area is the exploration of catalytic asymmetric synthesis . The scaffold possesses stereocenters, and developing methods to control their configuration is crucial for applications in medicinal chemistry and chemical biology. This could involve the use of chiral catalysts, such as organocatalysts or transition metal complexes, to induce enantioselectivity.
Furthermore, ring-transformation strategies from more readily available heterocyclic precursors could provide an unconventional and powerful entry to this scaffold. For instance, a sequential ring-opening/ring-closing cascade reaction starting from a different pyran- or pyrrole-based system could be envisioned. nih.gov Such an approach was successfully used to synthesize pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole precursors. nih.gov
Finally, the application of modern synthetic technologies like flow chemistry could offer improved control over reaction parameters, leading to higher yields, better purity, and safer reaction conditions, facilitating the scale-up production of these compounds.
| Synthetic Strategy | Key Features | Potential Advantages | Relevant Precedent Concept |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Convergent one-pot synthesis from ≥3 starting materials. | High efficiency, atom economy, rapid library generation. | Synthesis of spiro pyrrolo[3,4-d]pyrimidines. tandfonline.com |
| Asymmetric Catalysis | Use of chiral catalysts (organo- or metal-based) to control stereochemistry. | Access to enantiomerically pure compounds. | General advances in asymmetric synthesis of heterocycles. |
| Ring-Transformation Cascades | Sequential ring-opening and recyclization of a different heterocyclic core. | Novel synthetic pathway, access to unique substitution patterns. | Synthesis of pyrazolopyridines from pyranopyrazoles. nih.gov |
| Flow Chemistry | Continuous reaction processing in microreactors. | Enhanced safety, scalability, and process control. | General application in modern organic synthesis. |
Exploration of Undiscovered Reactivity
The reactivity of the this compound core is largely uncharted territory. Future investigations should aim to systematically probe the chemical behavior of its constituent functional groups—the lactone, the endocyclic enamine-like moiety, and the various C-H bonds.
A primary focus should be on lactone ring-opening reactions . Treatment with various nucleophiles (e.g., amines, alcohols, organometallics) could lead to a diverse range of functionalized pyrrole (B145914) derivatives, which are valuable building blocks in their own right. The conditions of these reactions could be tuned to achieve either selective acylation by the lactone or more complex transformations.
Conversely, ring-rearrangement and transformation reactions could convert the pyranopyrrole skeleton into entirely different heterocyclic systems. Inspired by the conversion of dihydropyranopyrazoles into pyrazolopyridines, subjecting this compound to specific thermal, acidic, or basic conditions could trigger novel cascade reactions. nih.gov
The electron-rich pyrrole portion of the molecule suggests potential for electrophilic substitution and cycloaddition reactions . Investigating reactions like the Diels-Alder or 1,3-dipolar cycloadditions could yield more complex, polycyclic architectures. Additionally, modern C-H functionalization techniques could be employed to selectively introduce substituents at positions that are difficult to access through classical methods, providing a powerful tool for late-stage derivatization.
| Reaction Type | Target Moiety | Potential Outcome | Scientific Value |
|---|---|---|---|
| Nucleophilic Ring-Opening | Pyrano-lactone ring | Functionalized 4-pyrrolin-2-one derivatives. | Creates new synthetic building blocks. |
| Ring-Rearrangement | Entire scaffold | Formation of novel heterocyclic systems (e.g., pyridinones, azepinones). | Discovers new chemical transformations. |
| Cycloaddition Reactions | Pyrrole C=C bond | Complex polycyclic adducts. | Builds molecular complexity rapidly. |
| C-H Functionalization | Pyrrole or Pyran C-H bonds | Direct introduction of new functional groups. | Enables late-stage modification of the core structure. |
Advanced Mechanistic Investigations
A deeper understanding of the mechanisms governing both the synthesis and reactivity of this compound is essential for rational optimization and the discovery of new transformations. Advanced experimental and computational tools can provide unprecedented insight.
Computational chemistry , particularly Density Functional Theory (DFT), should be employed to model proposed reaction pathways. These studies can elucidate transition state geometries and energies, rationalize observed regioselectivity or stereoselectivity, and predict the feasibility of undiscovered reactions. For example, computational modeling could help map the energy landscape of a potential multicomponent reaction, guiding the choice of optimal reagents and catalysts.
In-situ spectroscopic studies (e.g., variable-temperature NMR, rapid-injection NMR, or ReactIR) could be used to detect and characterize transient intermediates in both the formation and subsequent reactions of the pyranopyrrolone. Identifying these fleeting species is key to confirming or refuting proposed mechanistic pathways, such as the potential involvement of 5-aminooxazole intermediates in related syntheses. nih.gov
| Technique | Objective | Information Gained | Example Application |
|---|---|---|---|
| Density Functional Theory (DFT) | Model reaction pathways and transition states. | Reaction energetics, selectivity origins, feasibility of proposed reactions. | Validating the "plausible mechanism" for a novel MCR. nih.gov |
| In-situ Spectroscopy (NMR, IR) | Detect and characterize reaction intermediates. | Structural information on transient species, real-time reaction monitoring. | Identifying intermediates in a cascade ring-transformation. |
| Kinetic Studies | Determine reaction rates and orders. | Rate laws, activation parameters, identification of rate-limiting steps. | Optimizing a catalytic asymmetric synthesis. |
| Molecular Dynamics (MD) Simulations | Simulate molecular interactions with biological targets. | Binding modes, interaction energies, conformational changes. | Understanding how a derivative binds to a protein active site. nih.gov |
Applications in Chemical Biology Tool Development (focused on molecular interactions)
The structural rigidity and functionality of the this compound scaffold make it an attractive starting point for the design of chemical biology tools to probe and modulate molecular interactions.
By generating a library of derivatives, this scaffold can be used to develop novel protein ligands . Many related heterocyclic cores, such as pyrrolo[3,4-b]pyridin-5-ones and pyrano[2,3-d]pyrimidines, have been identified as inhibitors of key protein classes like kinases (e.g., AKT1) and DNA repair enzymes (e.g., PARP-1). nih.govresearchgate.net A focused library of this compound derivatives could be screened against such targets to identify new molecular probes. The goal would be to use these compounds to study enzyme function and signaling pathways through specific molecular interactions.
The scaffold could also be elaborated to create molecular probes for bioimaging . By conjugating a fluorophore or designing derivatives with inherent fluorescent properties, these molecules could be used to visualize specific subcellular structures or processes where they localize.
Finally, derivatives could be designed for use in target identification and validation . For example, by attaching an affinity tag (like biotin) or a photoreactive group, a derivative that shows interesting biological activity could be used to pull down its protein binding partners from cell lysates, thus identifying its molecular target. This approach is fundamental to understanding the mechanism of action of bioactive small molecules. Research on related pyrrole-based systems has demonstrated their potential to interact with structural proteins like tubulin, highlighting another class of potential targets for probes based on this scaffold. nih.gov
| Tool Type | Design Strategy | Application (Molecular Interaction Focus) | Precedent Scaffold |
|---|---|---|---|
| Enzyme Inhibitors | Synthesize library of derivatives for screening. | Probing the active site of kinases, polymerases, or other enzymes. | Pyrano[2,3-d]pyrimidine-2,4-dione (PARP-1 inhibitors). researchgate.net |
| Protein-Protein Interaction Modulators | Design derivatives to mimic binding epitopes. | Studying and disrupting specific protein complexes. | Pyrrolo[3',4':3,4]cyclohepta[1,2-d] researchgate.netresearchgate.netoxazole (Tubulin binders). nih.gov |
| Affinity Probes | Incorporate a tag (e.g., biotin) onto the scaffold. | Isolating and identifying specific protein binding partners from cell extracts. | General chemical biology approach. |
| Fluorescent Probes | Incorporate fluorogenic groups or conjugate fluorophores. | Visualizing molecular interactions and localization within cells. | General chemical biology approach. |
Q & A
Q. What are the common synthetic routes for 1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one, and what starting materials are critical?
The synthesis typically begins with 3-aminocoumarin as the key precursor. Cyclization is achieved via reactions with carbonyl compounds, α-halo ketones, or aryloxy-chlorobutynes under specific conditions. For instance:
- Fischer indole synthesis : Diazotization and reduction of 3-aminocoumarin to coumarin-3-yl-hydrazine, followed by reaction with carbonyl reagents .
- Amino-Claisen rearrangement : Reaction of 3-aminocoumarin with 1-aryloxy-4-chlorobut-2-ynes yields fused pyrrol-4-ones .
- TFA-catalyzed cyclization : Condensation with α-halo ketones and subsequent acid catalysis (e.g., trifluoroacetic acid) .
Q. How is the structural elucidation of this compound performed using spectroscopic methods?
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons, coupling patterns, and substituent effects. For example, the pyrrole ring’s protons typically resonate at δ 6.5–7.5 ppm .
- FTIR : Stretching vibrations for lactone (C=O, ~1700 cm⁻¹) and pyrrole (N–H, ~3400 cm⁻¹) confirm core functional groups .
- GC-MS : Retention indices and fragmentation patterns (e.g., molecular ion peaks at m/z corresponding to the molecular weight) validate purity and structural integrity .
Advanced Research Questions
Q. What strategies optimize cyclization efficiency during the synthesis of fused pyrrol-4-one derivatives?
- Catalyst selection : TFA enhances cyclization yields by protonating intermediates, as seen in the synthesis of compound 49 (87% yield) .
- Solvent and temperature : Prolonged reflux in xylene (25–30 hours) improves reaction completion, while NaOH post-treatment isolates the product effectively .
- Purification : Recrystallization from methanol or ethanol removes byproducts, ensuring >95% purity .
Q. How can researchers address contradictory data in reaction yields reported across studies?
- Variable analysis : Compare solvent polarity (e.g., xylene vs. DMF), reagent stoichiometry (1:1.4 substrate-to-chloranil ratio), and catalyst loadings .
- Reproducibility protocols : Standardize reaction monitoring (e.g., TLC with hexane-ethyl acetate, 7:3) and purification steps to minimize batch-to-batch variability .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N in 3-aminocoumarin) to track cyclization pathways and identify rate-limiting steps .
Q. What are the key considerations in designing novel derivatives for biological activity studies?
- Substituent effects : Electron-withdrawing groups (e.g., halogens) on aryl rings enhance stability and binding affinity, as demonstrated in KRAS G12C inhibitors .
- Regioselectivity : Amino-Claisen rearrangements favor para-substituted products, while Nef conditions (using 2-aryl-1-nitroethenes) enable meta-functionalization .
- Bioisosteric replacements : Replace pyranone oxygen with sulfur to modulate pharmacokinetic properties while retaining core activity .
Methodological Resources
- Synthetic protocols : Refer to cyclization methods in [Scheme 15] () and solvent-free Claisen–Schmidt reactions ().
- Analytical standards : Cross-reference GC retention indices () and HRMS data () for validation.
- Advanced techniques : Explore regioselective amino-Claisen rearrangements () and Fischer indole pathways ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
